5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is a chemical compound with a complex structure that includes a pyrimidine ring, a sulfonyl group, and various substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via a sulfonylation reaction using sulfonyl chloride and a suitable base.
Substitution Reactions: The chloro and fluoro substituents are introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the pyrimidine derivative with 2-methoxyphenylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)-4-pyrimidinecarboxamide
Uniqueness
5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C19H15ClFN3O4S |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-(2-methoxyphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H15ClFN3O4S/c1-28-16-5-3-2-4-15(16)23-18(25)17-14(20)10-22-19(24-17)29(26,27)11-12-6-8-13(21)9-7-12/h2-10H,11H2,1H3,(H,23,25) |
InChI Key |
ZKWMOSGRWJVMEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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